molecular formula C22H26N4O2 B2833887 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 836691-33-9

2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2833887
CAS No.: 836691-33-9
M. Wt: 378.476
InChI Key: LYRVQBKEZIZTLC-UHFFFAOYSA-N
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Description

2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide is a synthetic small molecule with the CAS registry number 836691-33-9 . It has a molecular formula of C22H26N4O2 and a molecular weight of 378.47 g/mol . This compound is part of a class of chemicals featuring a benzodiazole (benzimidazole) core linked to a piperidine ring, a structural motif found in compounds with diverse biological activities and investigated for various therapeutic applications . The core structure, 2-(piperidin-4-yl)-1H-1,3-benzodiazole, is a known chemical entity that serves as a key building block in medicinal chemistry . This specific acetamide derivative is offered for research purposes with a guaranteed purity of 90% or higher . Its structural features are similar to those of other investigated benzodiazole-piperidine compounds, such as the 4-ethoxyphenyl analog (CAS 887214-67-7), highlighting the interest in this chemical space for exploring structure-activity relationships . Researchers are exploring its potential value as a biochemical tool. Compounds within this structural class are often studied for their interactions with various enzymatic and receptor targets . For instance, some related benzodiazole-containing molecules have been investigated as inhibitors of specific enzymes like phospholipase A2 (PLA2G15), which is a target in studies of drug-induced phospholipidosis . Other analogs have been patented for various therapeutic uses, suggesting broad research applicability . This product is supplied for laboratory research use only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers can procure this compound from suppliers like Life Chemicals, with availability in various quantities, such as 1mg, 5mg, and other milligram ranges .

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-2-28-20-10-6-5-9-19(20)23-21(27)15-26-13-11-16(12-14-26)22-24-17-7-3-4-8-18(17)25-22/h3-10,16H,2,11-15H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRVQBKEZIZTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reactions carried out at reflux temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as NMR spectroscopy and mass spectrometry, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The acetamide group can contribute to the compound’s solubility and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives documented in the evidence. Below is a comparative analysis:

Compound Name Key Substituents Molecular Formula CAS/ID Key Features Reference
2-[4-(1H-1,3-Benzodiazol-2-yl)piperidin-1-yl]-N-(2,4-difluorophenyl)acetamide (BF22572) 2,4-Difluorophenyl C20H20F2N4O 887216-45-7 Fluorine substituents enhance lipophilicity and metabolic stability.
9c: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-bromophenyl)thiazol-5-yl]acetamide 4-Bromophenyl-thiazole C28H23BrN7O3S Not provided Bromine adds steric bulk and potential halogen bonding.
6p: N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide 4-Nitrophenyl-triazole C17H13N7O3 Not provided Nitro group introduces strong electron-withdrawing effects.
N-[4-(Morpholine-4-sulfonyl)phenyl]-2-(piperidin-1-yl)acetamide Morpholine-sulfonylphenyl C18H25N3O3S 8016-0727 Sulfonyl group enhances solubility and hydrogen-bonding capacity.

Physicochemical and Spectral Comparisons

  • Melting Points : Compounds with electron-withdrawing groups (e.g., 9c with Br, mp ~200–220°C) exhibit higher melting points than those with electron-donating groups (e.g., 9d with methyl, mp ~180–190°C) .
  • Spectral Data :
    • IR : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) are consistent across acetamide derivatives .
    • NMR : Piperidine protons in BF22572 resonate at δ 1.5–2.5 ppm, while 2-ethoxyphenyl protons in the target compound would show distinct signals at δ 1.3–1.5 ppm (CH3) and δ 3.4–4.0 ppm (OCH2) .

Functional Group Impact

  • 2-Ethoxyphenyl vs.
  • Triazole vs. Thiazole : Triazole-containing compounds (e.g., 9a–e) exhibit stronger hydrogen-bonding capacity compared to thiazole derivatives, influencing target binding .

Q & A

Q. What are the common synthetic routes for synthesizing 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide, and what reaction conditions are critical for optimizing yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions to link the benzodiazole and piperidine moieties.
  • Amide bond formation between the piperidine intermediate and the 2-ethoxyphenyl group, often using activating agents like EDC/HOBt . Critical conditions include:
  • Temperature control (e.g., 0–5°C for sensitive intermediates) .
  • Solvent selection (e.g., DMF or acetonitrile for polar intermediates) .
  • pH adjustment to prevent undesired side reactions during cyclization .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the benzodiazole and piperidine groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) . Purity is assessed via HPLC with UV detection (≥95% purity threshold) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in analytical data (e.g., NMR shifts or mass spec fragments) observed during structural elucidation?

  • Cross-validation : Combine NMR, MS, and X-ray crystallography (if crystalline) to confirm assignments .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
  • Isotopic labeling : Trace unexpected fragments in mass spectra (e.g., sulfur isotopes in thieno-pyrimidine analogs) .

Q. What strategies are recommended for optimizing the reaction conditions in the final coupling step to enhance regioselectivity and minimize by-products?

  • Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura coupling of aromatic rings .
  • Solvent polarity : Higher polarity solvents (e.g., DMSO) improve solubility of intermediates .
  • Temperature gradients : Gradual heating (e.g., 25°C → 80°C) reduces decomposition of heat-sensitive reagents .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, given its structural features?

  • Enzyme inhibition assays : Target kinases or proteases due to the compound’s heterocyclic core .
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
  • Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with biological targets (e.g., GPCRs) .

Data Contradiction Analysis

Q. How should conflicting data on reaction yields or bioactivity results be addressed?

  • Reproducibility checks : Verify results across independent labs with standardized protocols .
  • Batch analysis : Compare purity levels of different synthetic batches using HPLC-MS .
  • Meta-analysis : Review literature on structurally analogous compounds (see Table 1) to identify trends or outliers .

Structural Analogues and Comparative Data

Table 1 : Structurally related compounds and their key features

Compound NameMolecular FormulaKey FeaturesPotential ActivitySource
N-(3-ethylphenyl)-2-[3-(2-methylpropyl)...C₂₁H₂₅N₃O₂SThieno-pyrimidine core, lipophilic sidechainKinase inhibition
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]...C₂₃H₂₁N₃O₃S₂Sulfur-rich heterocycle, methoxy groupsAnticancer
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo...C₂₁H₂₁N₅OS₂Pyrazole-benzo[d]thiazole hybridAntimicrobial

Methodological Guidance

Q. How to design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 12) buffers at 40°C for 24 hours .
  • LC-MS monitoring : Track degradation products (e.g., hydrolysis of the acetamide group) .
  • Kinetic analysis : Calculate half-life (t½) using Arrhenius plots for thermal stability .

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